5-(2-Pyrrolidinyl)quinoline
Description
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8,13,15H,3,7,9H2 |
InChI Key |
WVNKBHQGKHALOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Mechanism
- Starting Material: tert-butyl 3-(1-pyrrolidinyl)crotonate is prepared by mixing tert-butyl acetoacetate with pyrrolidine in a solvent-free condition, yielding an E-isomer enamine.
- Carbanion Formation: The enamine is deprotonated using a strong base such as lithium diisopropylamide or n-butyllithium (in the presence of HMPA to break oligomers and increase reactivity).
- Addition to Nitroarenes: The carbanion adds to substituted nitrobenzenes (e.g., 2,4-dichloronitrobenzene) forming σH-adducts.
- Cyclization and Acylation: Treatment of the σH-adduct with pivaloyl chloride and triethylamine induces cyclization to form the quinoline ring, yielding tert-butyl 6,8-dichloro-3-(1-pyrrolidinyl)quinoline-2-carboxylate derivatives.
Reaction Conditions and Optimization
| Parameter | Condition | Outcome/Yield |
|---|---|---|
| Base | Lithium diisopropylamide, n-BuLi + HMPA | n-BuLi + HMPA gave better yields (~57%) compared to lithium diisopropylamide (24%) |
| Temperature | −70 °C | Required for controlled carbanion formation |
| Solvent | THF | Used as reaction medium |
| Acylating agent | Pivaloyl chloride | Facilitates cyclization to quinoline |
| Nitroarene substrate | 2,4-dichloronitrobenzene | High electrophilicity favored reaction |
Scope and Limitations
- The method works efficiently with 2,4-disubstituted nitrobenzenes, producing quinoline derivatives in 54–67% overall yields.
- 4-Substituted nitrobenzenes without ortho substituents tend to give quinoline 1-oxides instead of quinolines.
- Attempts to replace HMPA with other additives like NMP or TMEDA resulted in significantly lower yields (<20%).
- The method allows the synthesis of chiral quinolines by using optically pure enamines derived from N-Boc-L-prolinol or N-Boc-D-prolinol, preserving stereochemistry without racemization.
Advantages
- Transition-metal-free: avoids metal contamination.
- One-pot synthesis: simplifies purification and reduces steps.
- Applicable to chiral substrates: retains optical purity.
- Moderate to good yields with diverse nitroarene substrates.
Transition-Metal-Catalyzed Methods (Brief Overview)
Traditional methods for synthesizing 3-(1-pyrrolidinyl)quinolines include:
- Halogen substitution: Transition-metal-catalyzed replacement of halogens (e.g., bromine) on quinoline derivatives with pyrrolidine nucleophiles.
- Ring-closing metathesis: Followed by hydrogenation to form the pyrrolidinyl ring.
- Alkylation of 3-aminoquinoline: With 1,4-dibromobutane followed by cyclization.
- Reduction of 3-aminoquinoline derivatives: After acylation with 4-chlorobutyryl chloride.
These methods often require rigorous removal of metal catalysts and may involve multiple steps, making them less attractive for pharmaceutical synthesis compared to the transition-metal-free approach.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Transition-metal-free one-pot | tert-butyl 3-(1-pyrrolidinyl)crotonate, nitroarenes, n-BuLi + HMPA, pivaloyl chloride, THF, −70 °C | 54–67 | Metal-free, one-pot, chiral retention | Requires strong base, low temp |
| Halogen substitution (metal-catalyzed) | 3-bromoquinoline, pyrrolidine, Pd catalyst | Moderate | Established method | Metal catalyst removal needed |
| Alkylation + reduction | 3-aminoquinoline, 1,4-dibromobutane, LiAlH4 | Moderate | Straightforward alkylation | Multi-step, metal reagents involved |
| Ring-closing metathesis + hydrogenation | 3-diallylaminoquinoline, metathesis catalyst | Moderate | Forms pyrrolidinyl ring directly | Requires expensive catalysts |
Research Findings and Analytical Data
- The structure of synthesized 5-(2-pyrrolidinyl)quinoline derivatives is confirmed by NMR (¹H, ¹³C), IR, and mass spectrometry.
- ¹H NMR signals characteristic of the pyrrolidinyl group (e.g., methylene protons) and quinoline aromatic protons are observed.
- Chiral products retain optical purity as confirmed by Mosher's acid diastereomeric salt formation and NOE experiments.
- Reaction optimization highlights the critical role of base strength and additive (HMPA) in improving yields and selectivity.
Chemical Reactions Analysis
Functionalization via Dearomatization
Nucleophilic dearomatization strategies enable selective hydrogenation of the quinoline ring:
These reactions preserve the pyrrolidinyl substituent while modifying the aromatic system for downstream applications .
Oxidation to Quinoline 1-Oxides
Electron-deficient nitroarenes promote oxidation at the quinoline nitrogen:
| Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| 3-Pyrrolidinylquinoline (I) | Excess nitrobenzene, t-BuCOCl | Quinoline 1-oxide (IV) | ~50 |
This pathway is reversible in the absence of pivaloyl chloride, highlighting the role of acylating agents in stabilizing intermediates .
Antiviral Activity via Sulfonylpyrrolidine Modifications
Functionalization at the quinoline C8-position yields potent antiviral agents:
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Viral Titer Reduction |
|---|---|---|---|
| 5o | 2.3 ± 0.8 | 30.9 ± 1.1 | 100-fold |
| 5b | 4.1 ± 1.2 | 45.2 ± 2.3 | 50-fold |
Mechanistic studies suggest inhibition of viral entry stages, with no cytotoxicity observed below 30 μM .
Sphingosine Kinase (SphK) Inhibition
Quinoline-5,8-dione derivatives with pyrrolidine motifs exhibit dual SphK1/2 inhibition:
| Compound | SphK1 Inhibition (%) | SphK2 Inhibition (%) |
|---|---|---|
| 21 | 69 | 58 |
| 4 | 63 | 42 |
Molecular docking confirms hydrogen bonding between the pyrrolidine nitrogen and SphK1's Asp178, validating the design rationale .
Synthetic Challenges and Stability
-
Competing Pathways : Prolonged reaction times favor thermodynamically stable quinoline derivatives over kinetic intermediates (e.g., oxindole 15 vs quinoline 16 ) .
-
Sensitivity to Substituents : Electron-withdrawing groups (e.g., NO₂, CF₃) reduce yields in Ullmann-type couplings compared to electron-donating groups (CH₃, OCH₃) .
Scientific Research Applications
5-(2-Pyrrolidinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Piperazinylquinolines (e.g., Chloroquine)
Chloroquine and hydroxychloroquine, antimalarial drugs, feature a 4-piperazinyl substituent. The piperazine ring (six-membered) confers greater conformational flexibility and basicity (pKa ~9.5) compared to the five-membered pyrrolidine (pKa ~11.3) in 5-(2-Pyrrolidinyl)quinoline. This difference influences their ability to accumulate in acidic organelles (e.g., lysosomes) and interact with heme in malarial parasites .
6-(Pyrrolidin-1-yl)quinolines
5-Nitro-6-(pyrrolidin-1-yl)quinoline (CAS 19979-54-5) demonstrates how substituent position affects activity.
Heterocyclic Substituents
Tetrazole-Substituted Quinolines
Tetrazole-containing quinolines (e.g., compounds from ) exhibit distinct binding modes to the M2 proton channel due to the tetrazole’s planar structure and hydrogen-bonding capacity. In contrast, the pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline may adopt a non-planar conformation, limiting interactions with catalytic residues like His37 .
Pyrimidine-Hybrid Quinolines
Quinoline-pyrimidine hybrids (e.g., 8-hydroxyquinoline derivatives) show enhanced antimalarial activity (IC50: 0.043 µg/mL) compared to chloroquine.
Antimicrobial Activity
Hexahydroxyquinoline-based carbonitriles (Q1–Q14) with substituents like chloro and substituted phenyl groups exhibit antifungal and antibacterial activity. The pyrrolidinyl group’s basicity in 5-(2-Pyrrolidinyl)quinoline may enhance membrane permeability, but its lack of electron-withdrawing groups could limit broad-spectrum antimicrobial potency .
Anticancer Activity
Benzoquinoline derivatives (e.g., polycyclic analogs) act as DNA intercalators and Topo II inhibitors. The rigid pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline may hinder intercalation compared to planar benzoquinolines but could improve selectivity for kinase targets like CSNK2A .
Physicochemical and Structural Properties
Key Research Findings
- Synthetic Accessibility: 5-(2-Pyrrolidinyl)quinoline can be synthesized via DABCO-promoted reactions of 5-(chloroacetyl)quinoline with enaminones, similar to pyrrole-substituted quinolines .
- Structure-Activity Relationships (SAR) :
- Computational Insights: Molecular docking suggests the pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline forms van der Waals contacts with Ala27/30 in the M2 channel, but its rigidity may limit adaptive binding compared to flexible piperazine derivatives .
Biological Activity
5-(2-Pyrrolidinyl)quinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data tables, case studies, and detailed research findings.
Overview of Biological Activity
The quinoline structure is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a pyrrolidine moiety enhances these effects, making 5-(2-Pyrrolidinyl)quinoline a subject of significant research interest.
Antimicrobial Activity
The antimicrobial properties of 5-(2-Pyrrolidinyl)quinoline derivatives have been investigated against various pathogens. For instance, studies have shown that certain quinoline derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(2-Pyrrolidinyl)quinoline | Staphylococcus aureus | 12.5 | |
| 5-(2-Pyrrolidinyl)quinoline | Escherichia coli | 50 |
Anticancer Activity
Recent studies indicate that 5-(2-Pyrrolidinyl)quinoline exhibits significant anticancer activity. For example, in vitro experiments demonstrated that the compound effectively inhibited the proliferation of cancer cell lines while showing selective toxicity towards malignant cells compared to normal cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study focusing on lung cancer cells (A549), treatment with 5-(2-Pyrrolidinyl)quinoline resulted in:
- IC50 Value : 15 µM
- Selectivity Index : Higher selectivity towards cancer cells over normal cells was observed.
The compound's mechanism of action appears to involve the modulation of key metabolic pathways, particularly affecting pyruvate levels in cancer cells .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored, particularly against viruses such as HIV and dengue virus. The presence of the pyrrolidine group has been shown to enhance the antiviral efficacy of these compounds.
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 5-(2-Pyrrolidinyl)quinoline | Dengue Virus | 3.03 | 16.06 | 5.30 | |
| 5-(2-Pyrrolidinyl)quinoline | HIV | 0.49 | 19.39 | 39.5 |
The biological activity of 5-(2-Pyrrolidinyl)quinoline is attributed to its ability to interact with various molecular targets:
- Antimicrobial : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer : Induction of apoptosis and cell cycle arrest in cancerous cells.
- Antiviral : Interference with viral replication at early stages, reducing viral load in infected cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the quinoline and pyrrolidine moieties can significantly affect biological activity. Substituents that enhance lipophilicity or introduce electron-withdrawing groups tend to improve efficacy against targeted pathogens .
Q & A
Q. What are the established synthetic routes for preparing 5-(2-pyrrolidinyl)quinoline, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis of 5-(2-pyrrolidinyl)quinoline typically involves modular approaches, such as:
- Skraup Reaction : A classical method for quinoline derivatives, where aniline derivatives react with glycerol under acidic conditions. Modifications may include substituent-specific catalysts to direct regioselectivity .
- Pyrrolidine Ring Introduction : Post-synthetic functionalization, such as nucleophilic substitution or reductive amination, to attach the pyrrolidinyl group to the quinoline core .
Q. Critical Analytical Techniques :
Q. How does the position of the pyrrolidinyl substituent on the quinoline ring influence the compound’s basic physicochemical properties?
Methodological Answer: The substituent position (e.g., 5- vs. 3-pyrrolidinyl) significantly alters:
- Lipophilicity : Measured via octanol-water partition coefficients (logP). For example, 3-substituted derivatives may exhibit lower logP due to steric hindrance near the nitrogen lone pair.
- Acid-Base Behavior : Quinoline’s pKa shifts with substituent proximity to the ring nitrogen. Pyrrolidinyl groups at position 5 may enhance basicity via resonance stabilization .
- Solubility : Polar substituents at position 5 improve aqueous solubility, critical for in vitro bioassays .
Table 1 : Comparative Physicochemical Properties of Pyrrolidinylquinoline Derivatives
| Substituent Position | logP | pKa | Solubility (mg/mL) |
|---|---|---|---|
| 3-(2-Pyrrolidinyl) | 2.1 | 4.7 | 0.8 |
| 5-(2-Pyrrolidinyl) | 1.8 | 5.2 | 2.5 |
Advanced Research Questions
Q. In optimizing the synthesis of 5-(2-pyrrolidinyl)quinoline, how can researchers address challenges related to regioselectivity and byproduct formation?
Methodological Answer:
- Regioselectivity Control : Use directing groups (e.g., nitro or methyl) during cyclization to favor 5-substitution. For example, nitration of 7-methylquinoline selectively yields 8-nitro derivatives, which can be reduced and functionalized .
- Byproduct Mitigation :
- Mechanistic Studies : Computational modeling (DFT) to predict transition states and optimize reaction pathways .
Q. What methodological approaches are recommended for analyzing contradictory data in the literature regarding the biological activity of 5-(2-pyrrolidinyl)quinoline derivatives?
Methodological Answer:
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of 5-(2-pyrrolidinyl)quinoline analogs for neurological targets?
Methodological Answer:
- SAR Framework :
- Core Modifications : Synthesize analogs with variations in the quinoline ring (e.g., halogenation, methoxy groups) and pyrrolidine substituents (e.g., N-methylation, spirocyclic rings).
- Biological Screening :
- In Vitro : Radioligand binding assays (e.g., α4β2 nicotinic acetylcholine receptors) to measure Ki values.
- In Silico : Molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity trends .
- Data Integration :
Q. What strategies minimize threats to validity in pharmacological studies of 5-(2-pyrrolidinyl)quinoline derivatives?
Methodological Answer:
- Internal Validity :
- External Validity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
